4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Overview
Description
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is an organic compound that features a triazolidine ring substituted with an aminophenyl group
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the molecule .
Mode of Action
Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to induce and be biotransformed by cytochrome p450 1a1 . This suggests that 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione may also interact with this enzyme, leading to changes in its structure and function.
Biochemical Pathways
It is plausible that this compound could influence pathways related to xenobiotic metabolism, given the potential interaction with cytochrome p450 1a1 .
Pharmacokinetics
Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to be water-soluble and chemically stable prodrugs that rapidly and quantitatively revert to their parent amine in vivo . This suggests that this compound may have similar properties, potentially influencing its bioavailability.
Result of Action
Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to possess potent antitumor properties . This suggests that this compound may also have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-aminophenylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the triazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and purification steps such as recrystallization or chromatography are employed to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Shares the aminophenyl group but lacks the triazolidine ring.
1,2,4-Triazolidine-3,5-dione: Lacks the aminophenyl substitution.
Uniqueness
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is unique due to the combination of the triazolidine ring and the aminophenyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from its simpler analogs.
Properties
IUPAC Name |
4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2,(H,10,13)(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROWTRWEXZXSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471382 | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140707-19-3 | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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